molecular formula C9H9NOS B2606657 2-(1,2-benzothiazol-3-yl)ethan-1-ol CAS No. 259110-30-0

2-(1,2-benzothiazol-3-yl)ethan-1-ol

Cat. No.: B2606657
CAS No.: 259110-30-0
M. Wt: 179.24
InChI Key: PARSHSQJFSFMNJ-UHFFFAOYSA-N
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Description

2-(1,2-Benzothiazol-3-yl)ethan-1-ol is an organic compound with the molecular formula C9H9NOS It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring

Scientific Research Applications

2-(1,2-Benzothiazol-3-yl)ethan-1-ol has several applications in scientific research:

Safety and Hazards

Safety measures for handling 1,2-Benzisothiazol-3-(2H)-one (BIT) include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and avoiding release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzothiazol-3-yl)ethan-1-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with acetaldehyde under acidic conditions to form the benzothiazole ring, followed by reduction to yield the desired ethan-1-ol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzothiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(1,2-benzothiazol-3-yl)ethanone.

    Reduction: Formation of 2-(1,2-benzothiazol-3-yl)ethanamine.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-(1,2-benzothiazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzothiazole ring is known to interact with DNA and proteins, which may contribute to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)ethan-1-ol
  • 2-(1,2-Benzothiazol-3-yl)ethan-1-amine
  • 2-(1,2-Benzothiazol-3-yl)ethanone

Uniqueness

2-(1,2-Benzothiazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(1,2-benzothiazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARSHSQJFSFMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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